molecular formula C16H13Cl2N3O2 B6072913 2,4-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2,4-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B6072913
M. Wt: 350.2 g/mol
InChI Key: HPRMRRVVMFQUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBOB and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of DMBOB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular growth and proliferation. This compound has also been shown to modulate the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
DMBOB has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the modulation of neurotransmitter release and synaptic plasticity, and the reduction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DMBOB has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized chemical and physical properties. However, this compound also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research involving DMBOB, including the development of new anti-cancer therapies, the investigation of its potential as a neuroprotective agent, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of DMBOB and to optimize its use in scientific research.

Synthesis Methods

DMBOB can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can be purified using standard chromatographic techniques.

Scientific Research Applications

DMBOB has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.

properties

IUPAC Name

2,4-dichloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-20-13-6-4-10(8-14(13)21(2)16(20)23)19-15(22)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRMRRVVMFQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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